1,1,1-三氟-3,3-二甲氧基丙烷

描述

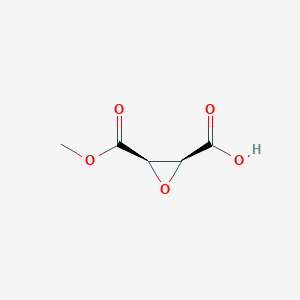

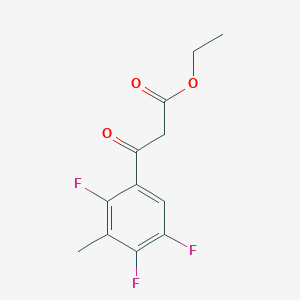

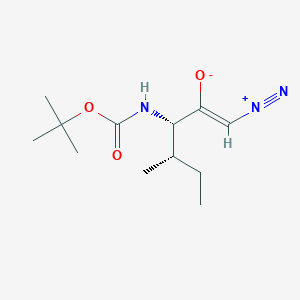

1,1,1-Trifluoro-3,3-dimethoxypropane is a compound of interest in the field of organic chemistry due to its unique trifluoromethyl and dimethoxy functional groups. These features impart distinctive physical and chemical properties, making it a subject of study for various applications, excluding drug use and dosage or side effects.

Synthesis Analysis

The synthesis of related trifluoromethylated compounds often involves palladium-catalyzed cross-coupling reactions or other fluorination strategies. While specific synthesis methods for 1,1,1-Trifluoro-3,3-dimethoxypropane are not directly mentioned in the available literature, analogous processes are described for dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, indicating the potential use of palladium-catalyzed reactions and subsequent reductions for its synthesis (Shimizu et al., 2011).

Molecular Structure Analysis

The molecular structure of compounds closely related to 1,1,1-Trifluoro-3,3-dimethoxypropane, such as 3,3,3-trifluoro-1,2-epoxypropane dimers, has been explored using quantum chemistry and microwave spectroscopy. These studies provide insights into the intermolecular interactions and structural conformations that may be relevant to understanding the molecular structure of 1,1,1-Trifluoro-3,3-dimethoxypropane (Marshall et al., 2022).

科学研究应用

氟化咪唑和苯并咪唑的合成

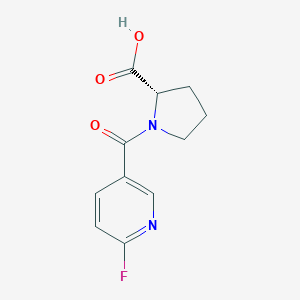

1,1,1-三氟-3,3-二甲氧基丙烷可用于合成各种氟官能化咪唑和苯并咪唑 . 这些化合物存在于许多生物活性分子、天然产物、药物和农用化学品中 . 通过1,1,1-三氟丙酮的溴化制备的3,3-二溴-1,1,1-三氟丙酮的水解,在乙酸钠存在下原位生成相应的乙二醛,在氨存在下与醛缩合生成相应的三氟甲基咪唑 .

三氟甲基吡啶的合成

三氟甲基吡啶 (TFMP) 及其衍生物是活性农用化学品和药物成分中的关键结构基序,可以使用 1,1,1-三氟-3,3-二甲氧基丙烷合成 . TFMP 衍生物用于保护农作物免受害虫侵害 .

在材料科学中的应用

可以使用 1,1,1-三氟-3,3-二甲氧基丙烷合成的氟烷基衍生咪唑基离子液体在材料科学领域变得越来越重要 . 它们在双相反应催化、导电膜、染料敏化太阳能电池、原子转移自由基聚合和水净化剂方面有用 .

在电池技术中的应用

1,1,1-三氟-3,3-二甲氧基丙烷可用于合成 2-三氟甲基-4,5-二氰基咪唑锂盐 (LiTDI),在可充电锂电池技术中显示出良好的效果 .

在制药工业中的应用

几种含有可以使用 1,1,1-三氟-3,3-二甲氧基丙烷合成的 TFMP 部分的药物和兽药产品已获得市场批准,许多候选药物目前正在进行临床试验 .

在农用化学品行业中的应用

20 多种可以使用 1,1,1-三氟-3,3-二甲氧基丙烷合成的含 TFMP 的新型农用化学品已获得 ISO 通用名称 <svg class="icon" height="16" p-id

安全和危害

作用机制

Target of Action

As a fluorinated compound, it plays a pivotal role in organic synthesis.

Mode of Action

1,1,1-Trifluoro-3,3-dimethoxypropane interacts with its targets through its structural features, which allow for its use in the development of novel organic synthesis methodologies. These include electrophilic aromatic substitution reactions and the formation of carbon–carbon and carbon–heteroatom bonds.

Biochemical Pathways

It is involved in various chemical reactions due to its structural features.

Result of Action

1,1,1-Trifluoro-3,3-dimethoxypropane can be used in the synthesis of various fluoro-functionalized imidazoles and benzimidazoles. These compounds are present in many biologically active molecules, natural products, pharmaceuticals, and agrochemicals.

Action Environment

The action, efficacy, and stability of 1,1,1-Trifluoro-3,3-dimethoxypropane can be influenced by various environmental factors . .

属性

IUPAC Name |

1,1,1-trifluoro-3,3-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2/c1-9-4(10-2)3-5(6,7)8/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGIQGADPKWJFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

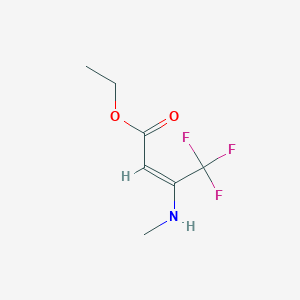

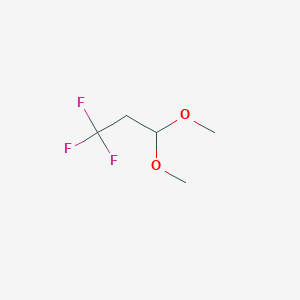

COC(CC(F)(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382087 | |

| Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116586-94-8 | |

| Record name | 1,1,1-trifluoro-3,3-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

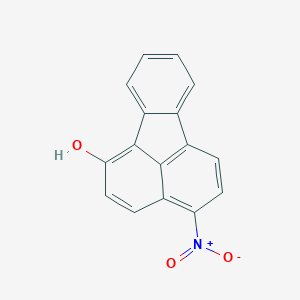

![[(1S,2R,3S,4S,5R,6S)-3,4-bis(dihydroxyphosphinothioyloxy)-2,5,6-trihydroxycyclohexyl]oxy-sulfanylphosphinic acid](/img/structure/B38899.png)